molecular formula C13H9N3O2S B11079133 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B11079133
M. Wt: 271.30 g/mol
InChI Key: HPIBJEAEGWUFGM-UHFFFAOYSA-N
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Description

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient synthesis. The use of catalysts and specific reagents can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thienopyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a kinase inhibitor and its diverse pharmacological properties make it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c14-10-8-1-2-9(7-3-5-15-6-4-7)16-12(8)19-11(10)13(17)18/h1-6H,14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIBJEAEGWUFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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